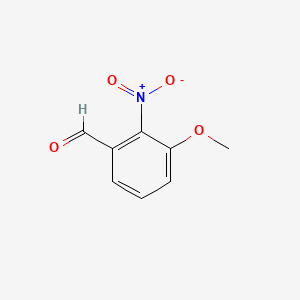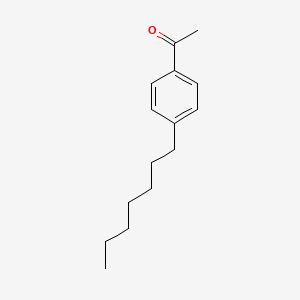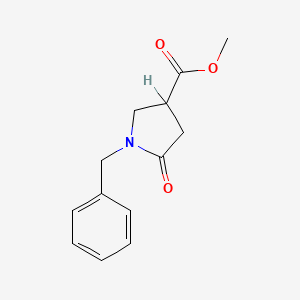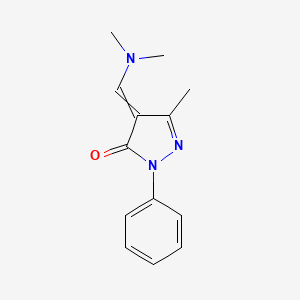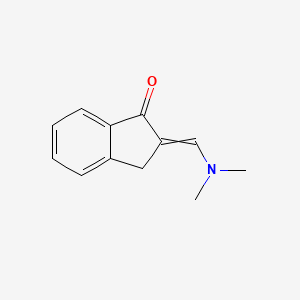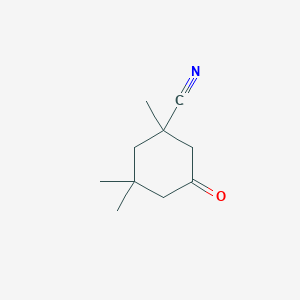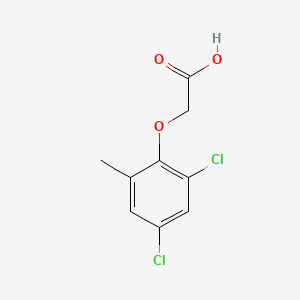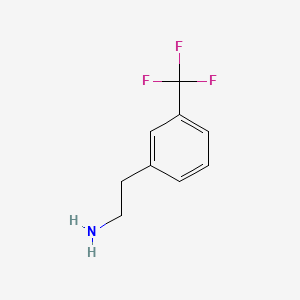
3-(Trifluorométhyl)phénéthylamine
Vue d'ensemble
Description
3-(Trifluoromethyl)phenethylamine is an organic compound with the molecular formula C9H10F3N. It is a colorless to pale yellow liquid that is sensitive to light . This compound is known for its strong aromatic odor and is soluble in various organic solvents such as ethanol, chloroform, and dichloromethane . It has a boiling point of 77°C and a density of 1.186 g/cm³ .
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenethylamine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 3-(Trifluoromethyl)phenethylamine is the serotonergic system, specifically the serotonin 5-HT2 receptors and the σ1 receptors . These receptors play a crucial role in neurotransmission, which is the process by which signaling molecules are released by a neuron to stimulate neighboring neurons.
Mode of Action
3-(Trifluoromethyl)phenethylamine interacts with its targets by increasing extracellular serotonin levels and acting as both a serotonergic 5-HT2 receptor agonist and σ1 receptor antagonist . This means that 3-(Trifluoromethyl)phenethylamine can bind to these receptors and activate them, leading to an increase in the effect of serotonin, a neurotransmitter that helps regulate mood, appetite, and other functions.
Biochemical Pathways
The biochemical pathways affected by 3-(Trifluoromethyl)phenethylamine are primarily those involving serotonin. By increasing extracellular serotonin levels and modulating serotonergic receptors, 3-(Trifluoromethyl)phenethylamine can control neurotransmission . This can have downstream effects on various physiological processes, including mood regulation and seizure activity.
Pharmacokinetics
The pharmacokinetics of 3-(Trifluoromethyl)phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). Over 90% of 3-(Trifluoromethyl)phenethylamine is excreted in urine and less than 5% in feces; unchanged 3-(Trifluoromethyl)phenethylamine and the major active metabolite norfenfluramine account for less than 25% of the recovered amount . The elimination half-life of 3-(Trifluoromethyl)phenethylamine has been reported as ranging from 13 to 30 hours .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)phenethylamine’s action primarily involve the modulation of neurotransmission. By increasing extracellular serotonin levels and modulating serotonergic and other neurologic receptors, 3-(Trifluoromethyl)phenethylamine can effectively treat pharmacoresistant seizures .
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)phenethylamine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as certain pH levels can impact the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with 3-(Trifluoromethyl)phenethylamine and affect its action and efficacy .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)phenethylamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase, which is responsible for the degradation of neurotransmitters. The interaction with monoamine oxidase can influence the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain . Additionally, 3-(Trifluoromethyl)phenethylamine can bind to various receptors, including serotonin receptors, which can modulate their activity and influence neurotransmission .
Cellular Effects
The effects of 3-(Trifluoromethyl)phenethylamine on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in gene expression and cellular metabolism . In non-neuronal cells, 3-(Trifluoromethyl)phenethylamine can affect cellular processes such as proliferation, differentiation, and apoptosis by interacting with various signaling molecules and pathways .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)phenethylamine exerts its effects through several mechanisms. It can bind to neurotransmitter receptors, such as serotonin receptors, and modulate their activity. This binding can lead to changes in intracellular signaling cascades, resulting in altered gene expression and cellular responses . Additionally, 3-(Trifluoromethyl)phenethylamine can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft and prolonged neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)phenethylamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 3-(Trifluoromethyl)phenethylamine can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity . The stability and degradation of the compound can influence its long-term effects in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)phenethylamine in animal models vary with different dosages. At low doses, the compound can enhance neurotransmission and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect, and exceeding this threshold can result in adverse effects.
Metabolic Pathways
3-(Trifluoromethyl)phenethylamine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which converts it into inactive metabolites . The compound can also interact with other enzymes, such as cytochrome P450, which can influence its metabolic flux and the levels of its metabolites . These interactions can affect the overall pharmacokinetics and pharmacodynamics of 3-(Trifluoromethyl)phenethylamine.
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)phenethylamine is transported and distributed through various mechanisms. It can be taken up by cells through specific transporters, such as the serotonin transporter, and distributed to different cellular compartments . Binding proteins can also influence its localization and accumulation within cells, affecting its biological activity and function .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)phenethylamine can impact its activity and function. The compound can be localized to specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence its ability to modulate cellular processes and interact with other biomolecules.
Méthodes De Préparation
3-(Trifluoromethyl)phenethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 3-(trifluoromethyl)benzaldehyde using lithium aluminum hydride (LiAlH4) in anhydrous ether . Another method includes the reaction of 3-(trifluoromethyl)benzyl chloride with ammonia in the presence of a palladium catalyst . Industrial production methods often involve multi-step processes that require strict control of reaction conditions to ensure safety and yield .
Analyse Des Réactions Chimiques
3-(Trifluoromethyl)phenethylamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid (H2SO4), sodium hydroxide (NaOH), and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)phenethylamine can be compared with other similar compounds such as:
Fenfluramine: Both compounds share a similar structure and mechanism of action, particularly their effects on serotonin receptors.
3-(Trifluoromethyl)benzylamine: This compound is structurally similar but lacks the ethylamine side chain, resulting in different chemical properties and applications.
3-(Trifluoromethyl)phenylacetic acid: This compound has a carboxylic acid group instead of an amino group, leading to different reactivity and uses.
The uniqueness of 3-(Trifluoromethyl)phenethylamine lies in its specific combination of the trifluoromethyl group and the phenethylamine structure, which imparts distinct chemical and pharmacological properties .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYCXMGJPKOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200517 | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-30-0 | |
| Record name | 2-(3-Trifluoromethylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(trifluoromethyl)phenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-(Trifluoromethyl)phenethylamine influence its ability to inhibit pancreatic lipase?
A1: Research indicates that the presence of a halogen atom, particularly fluorine or chlorine, at the 3-position of the aromatic ring in phenethylamine derivatives is crucial for pancreatic lipase inhibition []. This is evident in the inhibitory activity exhibited by 3-(trifluoromethyl)phenethylamine, flutiorex, fenfluramine, and chlorphentermine, all of which share this structural feature. Modifications to the ethylamine portion of the molecule appear to have minimal impact on the inhibitory properties []. This suggests that the halogen at the 3-position plays a significant role in binding to the active site of the enzyme.
Q2: Can the chirality of related compounds like methylamphetamine and its precursors be determined using readily available techniques?
A2: Yes, gas chromatography coupled with mass spectrometry (GC/MS) utilizing a γ-cyclodextrin chiral column (Chiraldex™ G-PN) has proven effective in simultaneously separating and analyzing the enantiomers of methylamphetamine, ephedrine, and pseudoephedrine after derivatization with trifluoroacetic anhydride []. This technique offers valuable insight into the origin and synthesis methods of seized methylamphetamine, as the enantiomeric profile can be indicative of specific manufacturing processes or starting materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

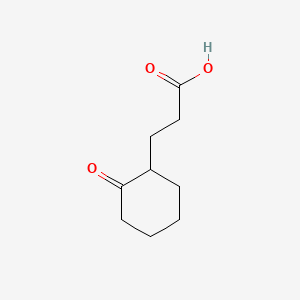
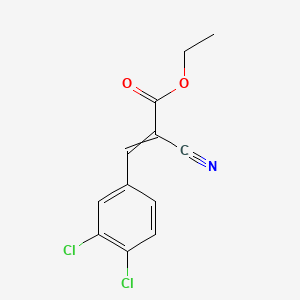
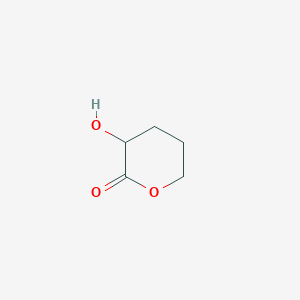
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)
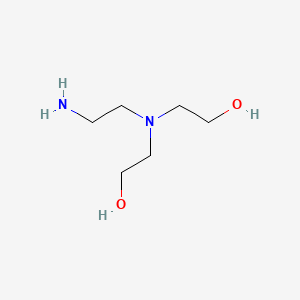

![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)
